2,6,8-Trichloro-9-methyl-9H-purine
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Overview
Description
2,6,8-Trichloro-9-methyl-9H-purine is a chlorinated purine derivative with the molecular formula C6H3Cl3N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trichloro-9-methyl-9H-purine typically involves the chlorination of purine derivatives. One common method includes the reaction of purine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination at the 2, 6, and 8 positions of the purine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trichloro-9-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 6, and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted purine derivatives, where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions but generally include oxidized or reduced forms of the original compound.
Scientific Research Applications
2,6,8-Trichloro-9-methyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,8-Trichloro-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
2,6,8-Trichloropurine: Similar in structure but lacks the methyl group at the 9th position.
9-Methylpurine: Lacks the chlorine atoms at positions 2, 6, and 8.
Uniqueness
2,6,8-Trichloro-9-methyl-9H-purine is unique due to the presence of both the trichloro and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
39008-39-4 |
---|---|
Molecular Formula |
C6H3Cl3N4 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2,6,8-trichloro-9-methylpurine |
InChI |
InChI=1S/C6H3Cl3N4/c1-13-4-2(10-6(13)9)3(7)11-5(8)12-4/h1H3 |
InChI Key |
NMOUQEOHWOLCBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)Cl)Cl)N=C1Cl |
Origin of Product |
United States |
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